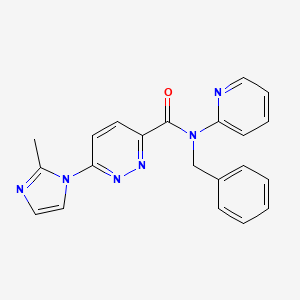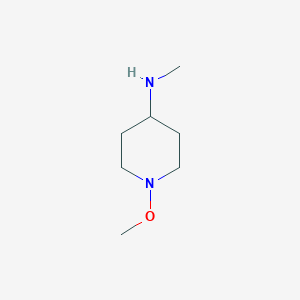
4-(2,4-dioxothiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,4-dioxothiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic compound that has shown promising results in scientific research. Its unique chemical structure has led to its investigation in various fields such as medicinal chemistry, biochemistry, and neuroscience.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues, including structures related to "4-(2,4-dioxothiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide," have been investigated for their potential as Mycobacterium tuberculosis GyrB inhibitors. Compounds in this series demonstrated significant activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and displayed antituberculosis activity without cytotoxicity at tested concentrations (Jeankumar et al., 2013).
Synthesis of Hybrid Molecules for Biological Activities
The microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, along with investigations into their biological activities, represents another application. These structures, while not identical, share functional groups or synthetic pathways with the query compound. The synthesized compounds displayed good to moderate antimicrobial activity against various microorganisms, suggesting their potential utility in developing new antibacterial agents (Başoğlu et al., 2013).
Development of Antimicrobial Agents
New thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including fluorinated structures, have shown promise as potent biodynamic agents, demonstrating significant antimicrobial properties. This research highlights the versatility of thiazolidinone derivatives in the development of new antimicrobial compounds, which could include structures similar to the query compound (Jagtap et al., 2010).
Synthesis and Evaluation of Antimicrobial and Antifungal Agents
Another area of application involves the synthesis of fluoroquinolone-based 4-thiazolidinones and their evaluation as antimicrobial and antifungal agents. These compounds, synthesized from a lead molecule of fluoroquinolone, have been tested for antifungal and antibacterial activities, showcasing the potential of fluoroquinolone derivatives in addressing microbial resistance (Patel & Patel, 2010).
properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c16-11-3-1-2-4-12(11)17-14(21)18-7-5-10(6-8-18)19-13(20)9-23-15(19)22/h1-4,10H,5-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBZZYPRPVBBHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-[2-(4-methoxyphenyl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2673470.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)

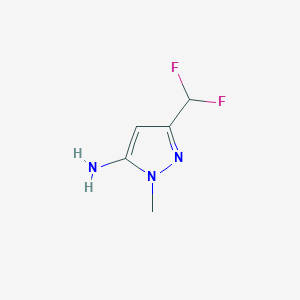
![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)

![8-bromo-3-(4-bromo-3-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673480.png)
![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
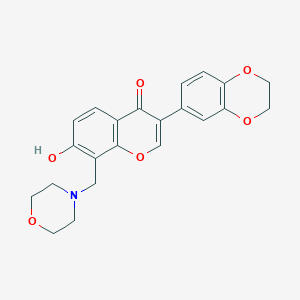
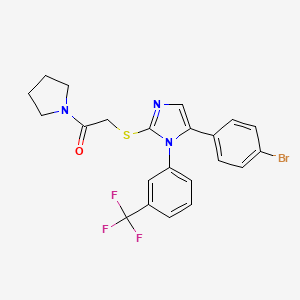
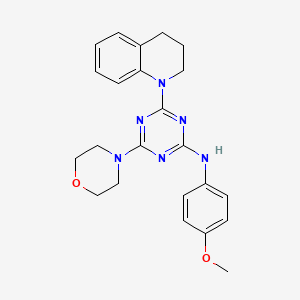
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)
